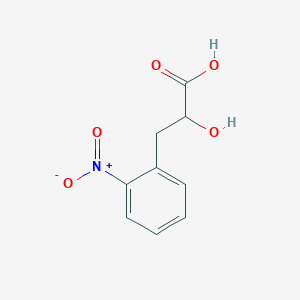
2-Hydroxy-3-(2-nitrophenyl)propanoic acid
Overview
Description
Alpha-Hydroxy-2-Nitrobenzenepropanoic Acid is an organic compound with the molecular formula C9H9NO5. It is a member of the alpha-hydroxy acid family, which are known for their applications in various fields such as cosmetics, pharmaceuticals, and organic synthesis. This compound features both a hydroxy group and a nitro group attached to a benzene ring, making it a versatile intermediate in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-Hydroxy-2-Nitrobenzenepropanoic Acid can be synthesized through several methods. One common approach involves the nitration of alpha-hydroxybenzenepropanoic acid using nitric acid in the presence of sulfuric acid. The reaction typically requires controlled temperatures to prevent over-nitration and to ensure the selective formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of Alpha-Hydroxy-2-Nitrobenzenepropanoic Acid often involves large-scale nitration processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and to handle the exothermic nature of the nitration reaction. The use of mixed acid systems (nitric acid and sulfuric acid) is common to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Alpha-Hydroxy-2-Nitrobenzenepropanoic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst, Iron powder (Fe) in acidic medium
Substitution: Halogens (Cl2, Br2), Sulfuric acid (H2SO4)
Major Products Formed
Oxidation: Formation of alpha-keto-2-nitrobenzenepropanoic acid
Reduction: Formation of alpha-hydroxy-2-aminobenzenepropanoic acid
Substitution: Formation of halogenated or sulfonated derivatives of the benzene ring
Scientific Research Applications
Alpha-Hydroxy-2-Nitrobenzenepropanoic Acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins
Mechanism of Action
The mechanism of action of Alpha-Hydroxy-2-Nitrobenzenepropanoic Acid involves its interaction with biological molecules. The hydroxy group can form hydrogen bonds with proteins and enzymes, potentially altering their structure and function. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects. These interactions can affect molecular targets such as enzymes, receptors, and DNA, influencing cellular pathways and processes .
Comparison with Similar Compounds
Alpha-Hydroxy-2-Nitrobenzenepropanoic Acid can be compared with other alpha-hydroxy acids such as glycolic acid, lactic acid, mandelic acid, and citric acid. These compounds share the common feature of having a hydroxy group adjacent to a carboxylic acid group, but they differ in their additional functional groups and molecular structures .
Similar Compounds
Glycolic Acid: Known for its use in skincare products for exfoliation and anti-aging.
Lactic Acid: Commonly used in food preservation and cosmetics.
Mandelic Acid: Used in chemical peels and for treating acne.
Citric Acid: Widely used as a food additive and in cleaning products.
Conclusion
Alpha-Hydroxy-2-Nitrobenzenepropanoic Acid is a versatile compound with significant applications in various fields. Its unique combination of functional groups allows it to participate in diverse chemical reactions, making it valuable in synthetic chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization in scientific research and industrial applications.
Properties
Molecular Formula |
C9H9NO5 |
|---|---|
Molecular Weight |
211.17 g/mol |
IUPAC Name |
2-hydroxy-3-(2-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C9H9NO5/c11-8(9(12)13)5-6-3-1-2-4-7(6)10(14)15/h1-4,8,11H,5H2,(H,12,13) |
InChI Key |
IEHZEDWCLJYWMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
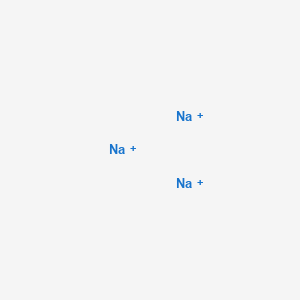
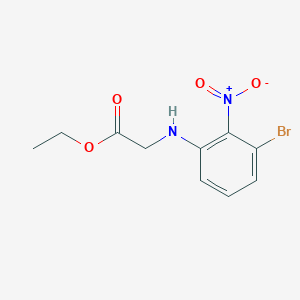

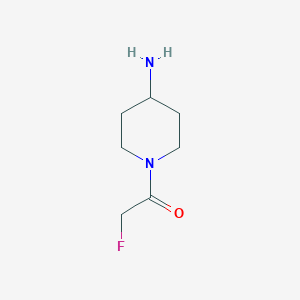
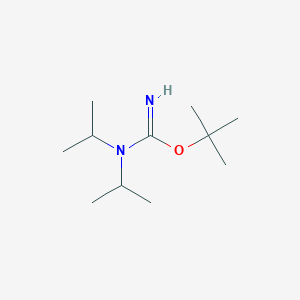
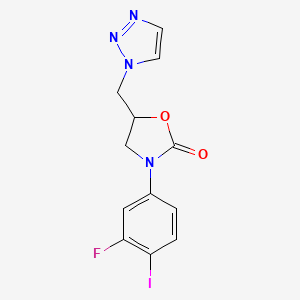

![1-[4-Oxo-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-6-yl]ethyl acetate](/img/structure/B8492442.png)

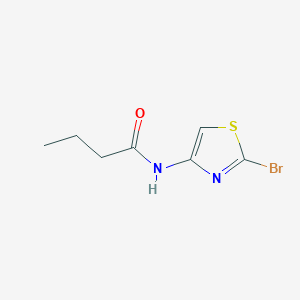

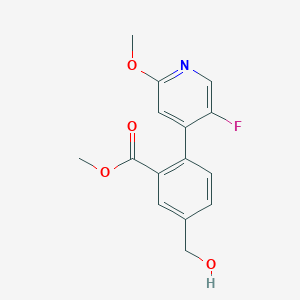
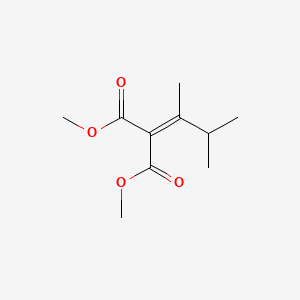
![[2,4-Dimethoxy-1,3-benzothiazol-7-yl]acetonitrile](/img/structure/B8492488.png)
